

# Technical Guide: BMS-986115 (AL102) and Notch Signaling Modulation

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## Compound of Interest

Compound Name: BMS-986115

Cat. No.: B1574177

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## Executive Summary

**BMS-986115** (also known as AL102) is a potent, selective, and orally bioavailable Gamma-Secretase Inhibitor (GSI) designed to block the Notch signaling pathway.<sup>[1]</sup> Unlike first-generation GSIs, **BMS-986115** was engineered to optimize the therapeutic index between anti-tumor activity and gastrointestinal toxicity—a historical bottleneck for this drug class.

This guide details the molecular mechanism of **BMS-986115**, its pharmacological profile compared to its parenteral analogue (BMS-906024/AL101), and validated experimental protocols for assessing its efficacy in preclinical models. It is intended for researchers investigating Notch-driven malignancies, particularly Desmoid Tumors, T-cell Acute Lymphoblastic Leukemia (T-ALL), and Adenoid Cystic Carcinoma (ACC).

## Molecular Mechanism of Action<sup>[2]</sup>

### The Notch Signaling Cascade

The Notch pathway is a contact-dependent signaling system regulating cell fate determination. In oncology, its dysregulation leads to the expansion of cancer stem cells (CSCs) and resistance to chemotherapy.

The canonical activation sequence is as follows:

- **Ligand Binding:** Delta-like (DLL) or Jagged ligands on a signal-sending cell bind to the Notch receptor (Notch 1–4) on the receiving cell.

- **S2 Cleavage:** This binding induces a conformational change, exposing the S2 site for cleavage by ADAM metalloproteases. This releases the Extracellular Domain (NECD).
- **S3 Cleavage (The Target Step):** The remaining membrane-tethered fragment (NEXT) is cleaved within the transmembrane domain by the Gamma-Secretase complex (Presenilin, Nicastrin, PEN-2, APH-1).
- **Translocation:** This cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus.
- **Transcription:** NICD binds to the transcription factor CSL (RBPJ) and recruits co-activators (MAML), initiating the transcription of target genes like HES1, HEY1, and MYC.

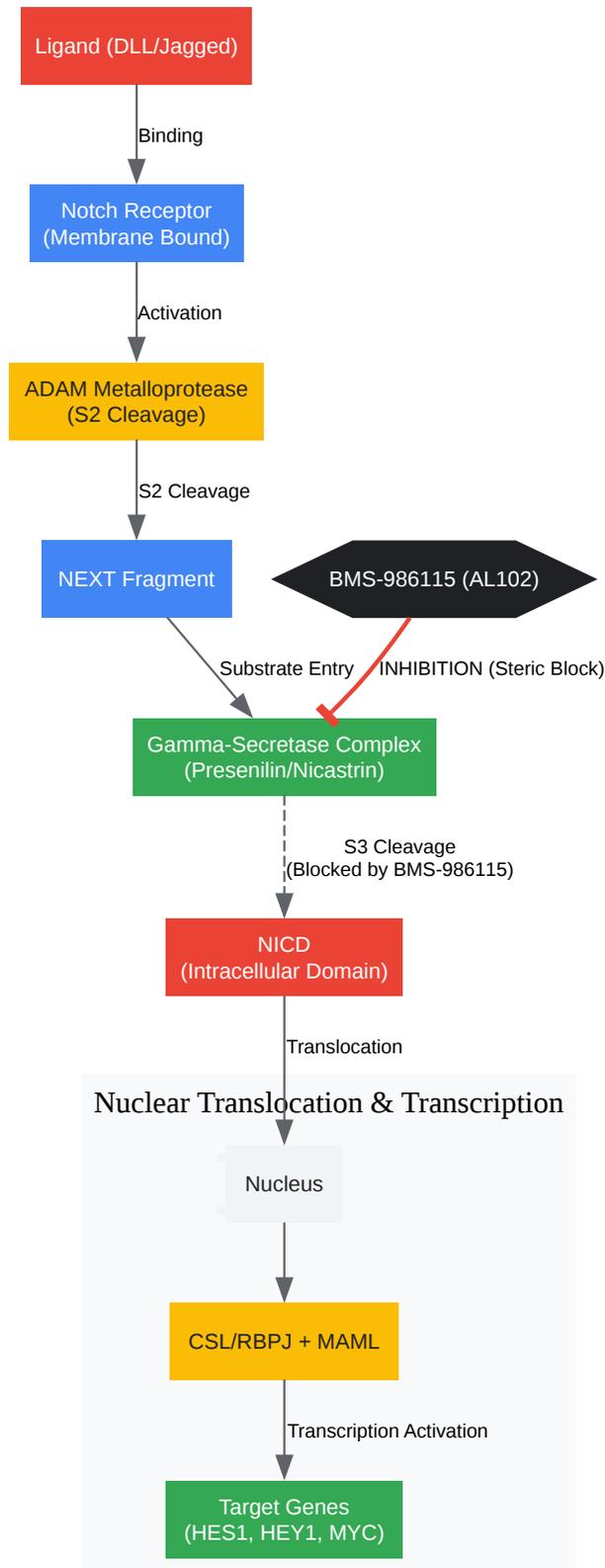
## BMS-986115 Intervention

**BMS-986115** acts as a non-competitive inhibitor of the Gamma-Secretase complex.<sup>[2]</sup> By binding to the presenilin subunit within the transmembrane pocket, it sterically hinders the hydrolysis of the S3 site.

**Key Consequence:** The failure of S3 cleavage prevents the release of NICD. Without NICD, the CSL complex remains in a repressed state (bound to co-repressors), effectively silencing Notch target genes.

## Pathway Visualization

The following diagram illustrates the Notch cascade and the specific blockade point of **BMS-986115**.



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Figure 1: Mechanism of Action. **BMS-986115** inhibits the Gamma-Secretase complex, preventing the S3 cleavage required for NICD release and subsequent gene transcription.

## Pharmacological Profile & Data Summary[1][3][4][5][6][7][8]

**BMS-986115** is distinct from its predecessor BMS-906024 (AL101) primarily in its formulation and pharmacokinetics. While BMS-906024 requires intravenous administration, **BMS-986115** is orally bioavailable, allowing for more flexible dosing schedules (e.g., pulsatile dosing) to manage gut toxicity.

### Potency Data (In Vitro)

The following table summarizes the inhibitory concentration (IC<sub>50</sub>) of **BMS-986115** against key Notch receptors.[3]

Target Receptor	IC <sub>50</sub> (nM)	Assay Type	Significance
Notch 1	7.8	Reporter Gene Assay	Primary driver in T-ALL and many solid tumors.
Notch 3	8.5	Reporter Gene Assay	Critical in Ovarian Cancer and vascular smooth muscle.
Notch 2/4	< 10.0	Reporter Gene Assay	Pan-Notch inhibition ensures broad efficacy.

### Clinical Pharmacokinetics (Phase I)

- Dosing Regimens: Once Daily (QD) vs. Twice Weekly (BIW).
- Half-life (T<sub>1/2</sub>): ~15 hours (Human).[2]
- Metabolite: BMT-100948 (Active metabolite).[1]

- Safety Signal: The primary Dose-Limiting Toxicity (DLT) is secretory diarrhea, caused by the inhibition of Notch signaling in intestinal crypt cells (goblet cell metaplasia). This is manageable via intermittent dosing schedules.

## Experimental Protocols

To validate **BMS-986115** activity in your research, use the following self-validating protocols.

### Protocol A: In Vitro Notch Reporter Assay

**Purpose:** To quantify the transcriptional inhibition of Notch signaling by **BMS-986115**. **Why this works:** This assay uses a luciferase gene under the control of a Notch-responsive promoter (containing CSL binding sites). Light output is directly proportional to Notch activity.

Materials:

- Cell Line: U2OS or HEK293T (stably expressing Notch receptor or transiently transfected).
- Plasmids:
  - pGL4-TP1-Luc (Firefly luciferase driven by 4x CSL sites).
  - pRL-TK (Renilla luciferase for normalization).
  - Notch $\Delta$ E (Constitutively active Notch substrate requiring GSI cleavage).
- Reagent: **BMS-986115** (dissolved in DMSO, 10 mM stock).[3]

Step-by-Step Workflow:

- Seeding: Plate cells at 20,000 cells/well in a 96-well white-walled plate. Incubate 24h.
- Transfection: Co-transfect pGL4-TP1-Luc, pRL-TK, and Notch $\Delta$ E using a lipid-based reagent (e.g., Lipofectamine).
  - Control: Transfect Empty Vector instead of Notch $\Delta$ E to determine background.
- Treatment: 24h post-transfection, replace media. Add **BMS-986115** in a dose-response series (e.g., 0.1 nM to 1  $\mu$ M).

- Vehicle Control: DMSO (0.1% final concentration).
- Incubation: Incubate for 16–24 hours.
- Lysis & Detection: Use a Dual-Luciferase Assay System.
  - Read Firefly Luminescence (Signal).
  - Read Renilla Luminescence (Transfection Efficiency).
- Analysis: Calculate the Ratio (Firefly/Renilla). Normalize to DMSO control (set as 100% activity). Plot log(inhibitor) vs. response to determine IC<sub>50</sub>.

## Protocol B: Western Blot for NICD (Target Engagement)

Purpose: To physically confirm the inhibition of Notch cleavage. Critical Nuance: You must use an antibody specific to the cleaved Notch1 (Val1744) neo-epitope. Standard Notch1 antibodies will detect the full-length protein and obscure the reduction in NICD.

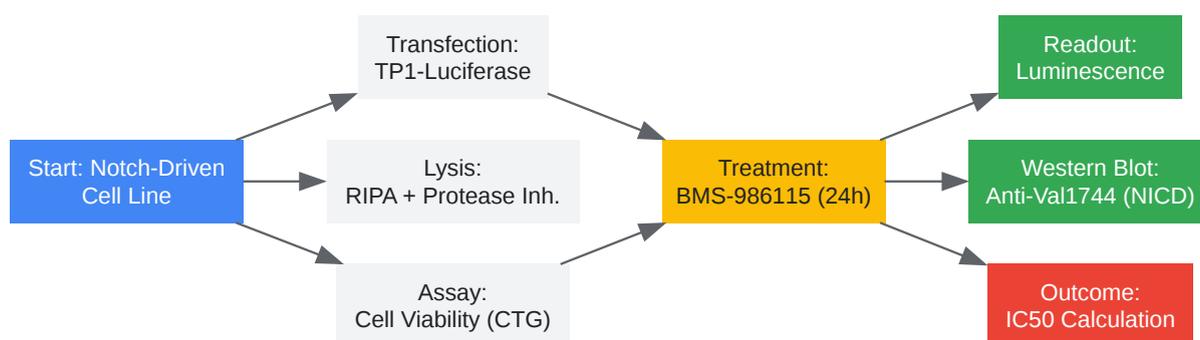
Step-by-Step Workflow:

- Treatment: Treat Notch-driven cells (e.g., T-ALL cell line HPB-ALL) with **BMS-986115** (100 nM) for 24 hours.
- Lysis: Lyse cells in RIPA buffer containing Protease Inhibitors and Phosphatase Inhibitors.
  - Note: Sonicate briefly to shear DNA and ensure nuclear extraction (NICD is nuclear).
- Electrophoresis: Load 30–50 µg of protein on an 8% SDS-PAGE gel.
- Transfer: Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF retains small proteins like NICD better).
- Blocking: Block with 5% BSA in TBST (Milk can sometimes interfere with phospho-specific or neo-epitope antibodies).
- Primary Antibody:
  - Target: Anti-Cleaved Notch1 (Val1744) [Rabbit mAb]. Dilution 1:1000.

- Loading Control: Anti-GAPDH or Anti-Total Notch1 (C-terminus).
- Readout: The Val1744 band (~110 kDa) should disappear in **BMS-986115** treated samples, while the Total Notch1 band (~300 kDa precursor / 120 kDa TM) remains stable or accumulates.

## Experimental Workflow Visualization

The following diagram outlines the logical flow for validating **BMS-986115** in a preclinical setting.



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Figure 2: Validation Workflow. Parallel assessment of transcriptional activity (Reporter), physical cleavage (Western Blot), and phenotypic outcome (Viability).

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